

overcoming Sapitinib metabolic lability in drug design

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Compound Focus: Sapitinib

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Sapitinib Metabolic Stability Profile

The table below summarizes key quantitative data on **Sapitinib**'s metabolic stability from validated studies.

Parameter	Value	Experimental Context
Intrinsic Clearance (CL_{int})	38.48 mL/min/kg	Human Liver Microsomes (HLMs), predicts moderate hepatic extraction ratio [1].
In Vitro Half-Life ($t_{1/2}$)	21.07 minutes	Human Liver Microsomes (HLMs) incubation [1].
Major Metabolizing Enzyme	CYP3A4	Predicted by in silico StarDrop WhichP450 module [1].
Composite Metabolic Lability (CSL)	0.9947	In silico prediction (scale 0-1); value close to 1 indicates high metabolic lability [1].
Primary Metabolic Soft Spots	Piperidine ring, N-methylacetamide group	Sites prone to oxidation and cleavage, leading to reactive intermediates [1] [2].

Troubleshooting Guide & FAQs

Here are answers to common technical challenges in investigating **Sapitinib**'s metabolism.

FAQ 1: What are the primary metabolic soft spots in the Sapitinib structure, and what are the consequences? The **piperidine moiety** and the **N-methylacetamide group** have been identified as the primary soft spots responsible for **Sapitinib**'s high metabolic lability [1] [2].

- **Consequences:** Metabolism at the piperidine ring nitrogen activates adjacent carbon atoms, leading to the formation of **reactive iminium intermediates**. Oxidative dealkylation of the N-methylacetamide group can generate an **unstable aldehyde intermediate** [2]. These reactive species can be trapped experimentally with potassium cyanide and methoxyamine, respectively [2].

FAQ 2: What is a validated LC-MS/MS method for quantifying Sapitinib in metabolic stability studies? A highly sensitive, specific, and validated LC-MS/MS method for **Sapitinib** quantification in Human Liver Microsomes (HLM) is described below [1].

- **Analytical Platform:** LC-MS/MS with electrospray ionization (ESI) in positive ion mode.
- **Chromatography:**
 - **Column:** Luna 3 μm PFP(2) (150 x 4.6 mm).
 - **Mobile Phase:** Isocratic system.
 - **Run Time:** 3 minutes.
- **Detection:** Multiple Reaction Monitoring (MRM).
- **Internal Standard:** Filgotinib (FGT).
- **Calibration Range:** 1 - 3000 ng/mL in HLM matrix.
- **Sample Preparation:** Protein precipitation extraction.
- **Validation:** The method meets FDA guidelines for bioanalytical method validation, with demonstrated linearity, precision, accuracy, and recovery [1].

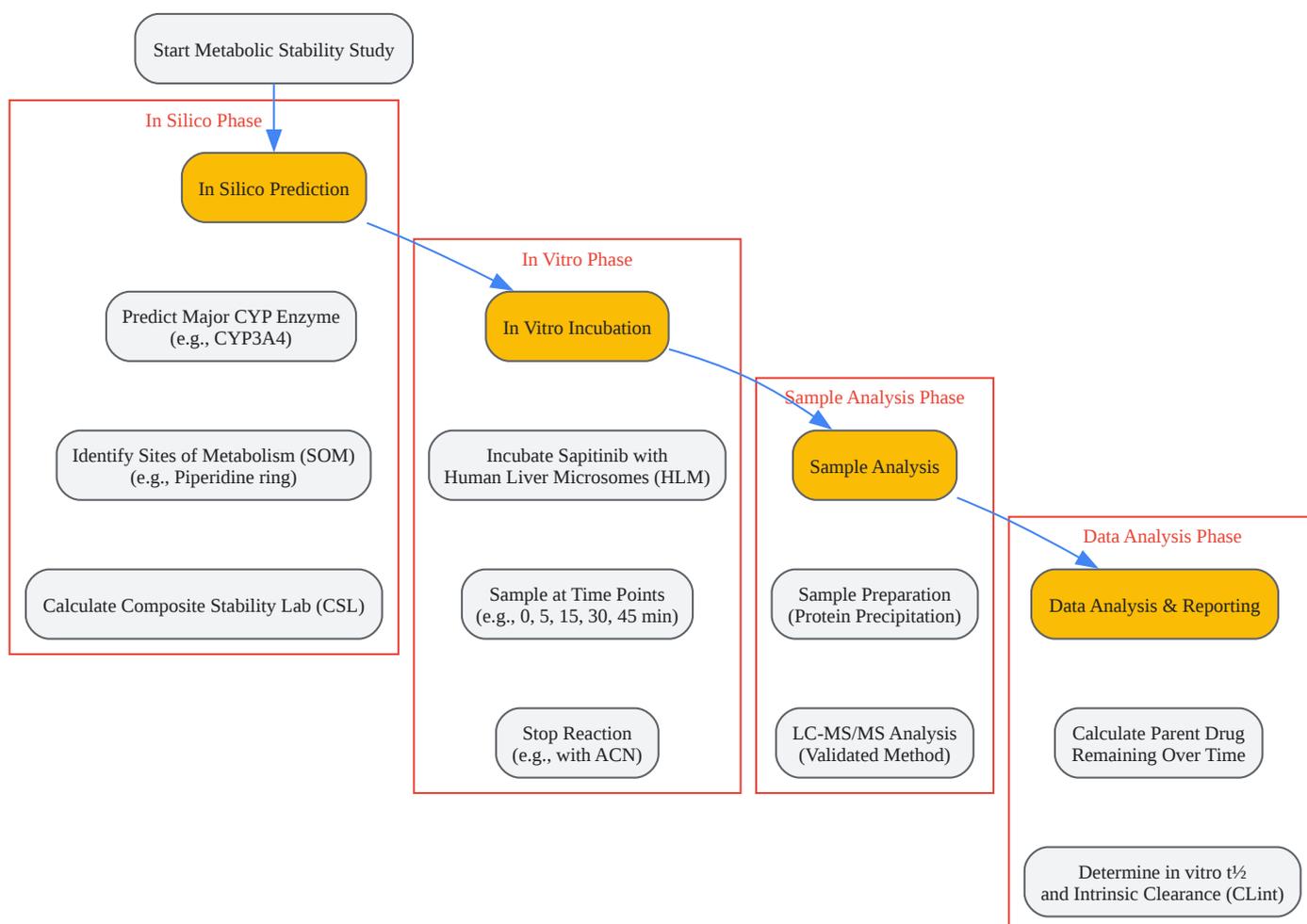
FAQ 3: How can we rationally design a Sapitinib analog with improved metabolic stability? Based on the identified soft spots, strategic structural modifications can be explored:

- **Target the Piperidine Ring:** Consider blocking the metabolically vulnerable alpha-carbons adjacent to the nitrogen. This could involve **deuterium incorporation** at these sites (deuterium swap) to potentially slow down metabolism via the Kinetic Isotope Effect, or **replacing the piperidine ring** with a structurally constrained, less labile bioisostere [1].
- **Modify the N-Methylacetamide Group:** To prevent oxidative dealkylation, consider replacing the N-methyl group with a **cyclopropyl** or other small, stable group that is less susceptible to enzymatic oxidation [1].

- **Utilize In Silico Tools:** Early in the design process, use software like StarDrop's WhichP450 module to predict the metabolic liability of newly designed analogs before synthesis, saving time and resources [1].

Experimental Workflow Diagrams

The following diagrams outline the core workflows for metabolic stability assessment and mitigation strategy development.



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References

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2. : reactive intermediates and bioactivation pathways... Sunitinib [pubs.rsc.org]

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